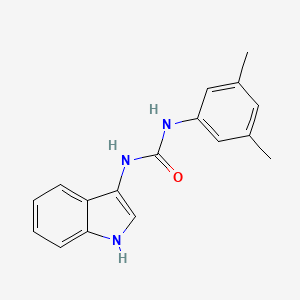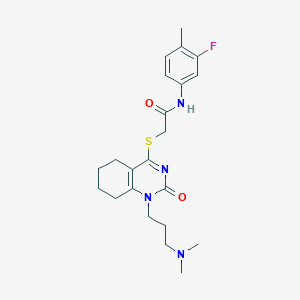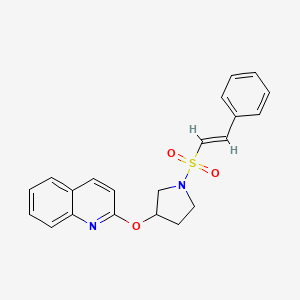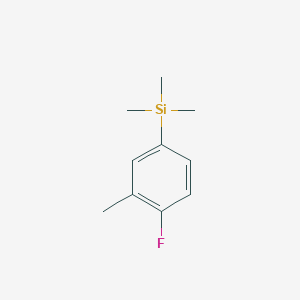
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516 or Cardarine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as in modulating inflammation and oxidative stress.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential applications in various fields, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models of obesity and type 2 diabetes. It has also been found to improve lipid metabolism and reduce atherosclerosis in animal models of cardiovascular diseases. In addition, it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Moreover, it has been demonstrated to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as reduced inflammation and oxidative stress. In addition, PPARδ activation has been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Increased fatty acid oxidation and glucose uptake
- Improved insulin sensitivity
- Reduced inflammation and oxidative stress
- Improved lipid metabolism and reduced atherosclerosis
- Inhibition of cancer cell growth and induction of apoptosis
- Protection against neurodegeneration and improvement of cognitive function
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. It is also relatively stable and easy to synthesize. However, it has some limitations, including its potential toxicity and lack of long-term safety data. Moreover, its effects may vary depending on the animal model, dose, and duration of treatment.
Orientations Futures
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several potential future directions, including:
- Development of more potent and selective PPARδ agonists
- Investigation of its effects on other diseases, such as liver disease and inflammatory bowel disease
- Exploration of its potential as a performance-enhancing drug in sports
- Evaluation of its long-term safety and efficacy in humans
- Development of novel drug delivery systems to improve its bioavailability and tissue distribution
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its activation of PPARδ leads to improved metabolic function, reduced inflammation and oxidative stress, and protection against cancer and neurodegeneration. Although it has some limitations, its future directions are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-amino-1H-indole with 3,5-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the compound can be further improved by recrystallization or chromatographic purification.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-12(2)9-13(8-11)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFJSIBKCDDGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2616690.png)

![2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2616697.png)

![N-(3-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2616699.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)